N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 4-methyl-2-phenylthiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide .
Uniqueness
N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological propertiesIts ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and drug development .
Properties
Molecular Formula |
C17H13ClN2OS |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-15(16(21)20-14-9-5-8-13(18)10-14)22-17(19-11)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21) |
InChI Key |
MQYSSCNPSBJMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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